molecular formula C25H26ClN3O B2367414 2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide CAS No. 1023798-42-6

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide

Cat. No. B2367414
CAS RN: 1023798-42-6
M. Wt: 419.95
InChI Key: RMZOPPJWJONNRP-UHFFFAOYSA-N
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Description

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide, also known as CMPPA, is an organic compound composed of two aromatic rings, a piperazine ring, and a chlorine-substituted phenyl ring. It is a small molecule drug that has been investigated for its potential therapeutic applications in the treatment of several diseases. CMPPA has been studied as an anti-inflammatory, anti-cancer, and anti-viral agent, and has been used in laboratory experiments to investigate its pharmacological effects.

Scientific Research Applications

  • Chemical Synthesis and Reactions : This compound is involved in chemical synthesis and reactions. For instance, it reacts with alkylmagnesium halides like methyl-, ethyl-, and n-butylmagnesium iodide to form products with specific structures (Mustafa, Mansour, & Zaher, 1970). This indicates its potential use in organic synthesis and the development of new compounds.

  • Neuropharmacological Effects : Research has explored its roles in modulating serotonin receptor subtypes, which are crucial for antinociception in the spinal cord of rats (Jeong, Choi, & Yoon, 2004). This suggests its potential applications in pain management and neurological research.

  • Molecular Docking and Enzyme Inhibition : A study focused on the synthesis and molecular docking of similar compounds, examining their potential therapeutic effects for Alzheimer's disease (Hussain et al., 2016). This indicates its relevance in the development of treatments for neurodegenerative disorders.

  • Radiosynthesis for Medical Imaging : Another study described an efficient method for the radiosynthesis of a similar compound, highlighting its potential use in medical imaging (Wilson, DaSilva, & Houle, 1996). This suggests its application in diagnostic procedures, particularly in positron emission tomography (PET) scanning.

  • Antagonistic Properties on Receptors : Research has identified compounds with a similar structure as highly selective antagonists for certain receptors, like dopamine D3 receptors (Yuan et al., 1998). This indicates its potential use in studying and treating psychiatric disorders.

  • Polymer Synthesis : It has also been used in the synthesis of ordered polymers, demonstrating its utility in materials science (Yu, Seino, & Ueda, 1999).

  • Antipsychotic Potential : Some studies have evaluated similar compounds for their potential as antipsychotic agents (Norman et al., 1996). This suggests its application in developing new treatments for mental health conditions.

  • Antimicrobial Activities : Compounds with a similar structure have been synthesized and screened for antimicrobial activities, showing potential in developing new antibiotics (Bektaş et al., 2007).

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c1-20-12-13-21(26)18-24(20)28-16-14-27(15-17-28)19-25(30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZOPPJWJONNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide

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